molecular formula C22H25N5O2 B14969620 N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide

Cat. No.: B14969620
M. Wt: 391.5 g/mol
InChI Key: FSCPWHAHPYMCHH-UHFFFAOYSA-N
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Description

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Schiff bases reduction routes . The process may include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and heterocyclic rings, along with the presence of functional groups like methoxy and amino, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]butanamide

InChI

InChI=1S/C22H25N5O2/c1-4-5-21(28)25-17-6-8-18(9-7-17)26-22-23-15(2)14-20(27-22)24-16-10-12-19(29-3)13-11-16/h6-14H,4-5H2,1-3H3,(H,25,28)(H2,23,24,26,27)

InChI Key

FSCPWHAHPYMCHH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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